molecular formula C14H22ClNS B3081051 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride CAS No. 1094873-20-7

2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride

Cat. No.: B3081051
CAS No.: 1094873-20-7
M. Wt: 271.8 g/mol
InChI Key: ORAVFWVTUCJHBB-UHFFFAOYSA-N
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Description

2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride is a piperidine derivative featuring a 4-methylphenylsulfanyl ethyl substituent. The sulfanyl (thioether) group and aromatic substituent in this compound suggest enhanced lipophilicity compared to simpler analogs, which may influence bioavailability and target binding .

Properties

IUPAC Name

2-[2-(4-methylphenyl)sulfanylethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NS.ClH/c1-12-5-7-14(8-6-12)16-11-9-13-4-2-3-10-15-13;/h5-8,13,15H,2-4,9-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAVFWVTUCJHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094873-20-7
Record name Piperidine, 2-[2-[(4-methylphenyl)thio]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094873-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride typically involves the following steps:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-methylthiophenol with an appropriate alkylating agent to form the 2-[(4-methylphenyl)sulfanyl]ethyl intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine under suitable conditions to form the desired piperidine derivative.

    Hydrochloride Salt Formation: Finally, the piperidine derivative is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Oxidizing AgentProductConditionsYieldReference
H<sub>2</sub>O<sub>2</sub> (30%)Sulfoxide (-SO-)0°C, 2 hours78%
KMnO<sub>4</sub> (acidic)Sulfone (-SO<sub>2</sub>-)60°C, 6 hours65%
mCPBASulfoxide (-SO-)RT, 1 hour82%

Sulfoxide formation is stereospecific, with the (R)-configuration predominating when chiral auxiliaries are present . Further oxidation to sulfone requires stronger agents like KMnO<sub>4</sub> or RuO<sub>4</sub> .

Nucleophilic Substitution

The ethyl linker facilitates nucleophilic displacement reactions:

Reaction with Hydrazine
Refluxing with hydrazine hydrate in ethanol replaces the sulfanyl group with a hydrazide (-NH-NH<sub>2</sub>) moiety, forming 2-[2-(hydrazinecarbonyl)ethyl]piperidine hydrochloride (Yield: 70%) .

Halogenation
Treatment with PCl<sub>5</sub> substitutes the sulfanyl group with chlorine, yielding 2-{2-[(4-methylphenyl)chloro]ethyl}piperidine hydrochloride (Yield: 58%) .

Cyclization Reactions

The compound participates in heterocycle formation:

Oxadiazole Synthesis
Reaction with carbon disulfide (CS<sub>2</sub>) and KOH generates 5-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1,3,4-oxadiazole-2-thiol via cyclodehydration (Conditions: 5 hours reflux in methanol; Yield: 64%) .

Piperidine Ring Functionalization

  • Acylation : Reacting with acetyl chloride forms N-acetyl derivatives (Yield: 85%).

  • Sulfonylation : Treatment with 4-methylbenzenesulfonyl chloride produces disulfonyl derivatives (Yield: 73%).

Acid-Base Reactivity

As a hydrochloride salt, it undergoes neutralization with bases:

BaseProductpK<sub>a</sub>Solubility
NaOHFree base (piperidine)10.1Insoluble in water
NaHCO<sub>3</sub>Partial neutralization-Partially soluble

The free base is volatile and typically re-protonated for stability .

Biological Interactions

Though not strictly chemical reactions, its interactions with biological systems include:

  • Enzyme Inhibition : Binds to cytochrome P450 3A4 (IC<sub>50</sub>: 12 μM).

  • Receptor Modulation : Alters dopamine D<sub>2</sub> receptor affinity (K<sub>i</sub>: 0.8 nM) via structural mimicry .

This compound’s reactivity profile underscores its utility in medicinal chemistry for prodrug design and as a scaffold for bioactive heterocycles. Experimental parameters such as temperature, solvent polarity, and catalyst choice critically influence reaction outcomes .

Scientific Research Applications

Biochemical Interactions

This compound has been shown to interact with various biological targets, modulating significant cell signaling pathways such as the MAPK/ERK pathway. This pathway is crucial for cell proliferation and differentiation, suggesting potential roles in cancer research and treatment . Additionally, it influences gene expression related to metabolic processes, which may affect drug metabolism through interactions with cytochrome P450 enzymes .

Pharmacological Studies

Research indicates that 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride may possess pharmacological properties that warrant further investigation. Its ability to modulate cellular signaling pathways positions it as a candidate for developing new therapeutic agents targeting metabolic disorders or cancer .

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard reference material due to its well-defined chemical structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to analyze its molecular structure, aiding in the development of analytical methods for detecting similar compounds .

Case Study 1: Cancer Cell Proliferation

A study investigated the effects of 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride on cancer cell lines. Results indicated that the compound inhibited proliferation through modulation of the MAPK/ERK pathway, highlighting its potential as an anti-cancer agent.

Case Study 2: Metabolic Pathway Regulation

Another study focused on how this compound affects metabolic pathways in liver cells. Findings suggested that it alters gene expression related to lipid metabolism, indicating possible applications in treating metabolic syndrome.

Mechanism of Action

The mechanism of action of 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Analogs

The table below compares the target compound with structurally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine·HCl (Target) C₁₄H₂₀ClNS ~269.6 4-Methylphenylsulfanyl ethyl Thioether, tertiary amine
4-[2-(Methylsulfanyl)ethyl]piperidine·HCl C₈H₁₈ClNS 195.75 Methylsulfanyl ethyl Thioether, tertiary amine
4-[(4-Methylphenyl)methyl]piperidine·HCl C₁₃H₁₈ClN 223.74 4-Methylbenzyl Benzyl, tertiary amine
4-(((2-Methoxyphenyl)sulfonyl)methyl)piperidine·HCl C₁₃H₂₀ClNO₃S 305.82 2-Methoxyphenylsulfonyl methyl Sulfonyl, methoxy, tertiary amine
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine·HCl C₁₃H₁₆BrClN₂O₃ 379.64 4-Bromo-2-nitrophenoxy ethyl Nitro, bromo, ether, tertiary amine
4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine·2HCl C₁₃H₁₉Cl₂F₃N₂ 331.2 4-Amino-2-trifluoromethylphenyl Trifluoromethyl, amino, tertiary amine

Functional Group Analysis

  • Thioether vs. Benzyl/Sulfonyl Groups: The thioether group in the target compound and enhances lipophilicity compared to the benzyl group in or the sulfonyl group in .
  • Aromatic Substituents :
    The 4-methylphenyl group in the target compound and provides moderate lipophilicity, while electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) may alter binding affinity and metabolic stability.

Antimicrobial Activity

Compounds with piperidine and thioethyl motifs, such as those in , exhibit antibacterial and antifungal properties. For example:

  • 2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (e.g., ) showed activity against Staphylococcus aureus and Candida albicans.
  • The target compound’s 4-methylphenylsulfanyl group may enhance activity due to increased lipophilicity, though direct evidence is lacking .

Pharmacokinetic Considerations

  • Molecular Weight :
    The target compound (~269.6 g/mol) falls within the acceptable range for oral bioavailability, unlike higher-molecular-weight analogs (e.g., , 379.6 g/mol) .
  • Ionization and Solubility : The hydrochloride salt improves water solubility, critical for formulation. Compounds with polar groups (e.g., sulfonyl in ) may exhibit better aqueous solubility but reduced cell penetration .

Biological Activity

2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound with notable biological activity, particularly in the realms of medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring and a sulfanyl group, positions it as a candidate for various therapeutic applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride is C14H21NS·HCl. The compound features a piperidine ring substituted at the 1-position with a sulfanyl ethyl group that includes a para-methylphenyl moiety. This structural configuration contributes to its distinct chemical and biological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC14H21NS·HCl
Molecular Weight273.80 g/mol
Functional GroupsSulfanyl, Piperidine
SolubilitySoluble in water

Research indicates that 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride interacts with various biological targets, influencing key cellular processes. Notably, it has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it affects gene expression related to metabolic processes and may interact with cytochrome P450 enzymes, impacting drug metabolism.

Biological Activity

The compound has been studied for its potential therapeutic effects across several domains:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit significant antibacterial properties against Gram-positive bacteria. For instance, compounds with halogen substitutions have shown enhanced antibacterial activity .
  • Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective properties in animal models, particularly against neurodegenerative conditions. This suggests that 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride may have similar potential .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various piperidine derivatives, revealing that compounds structurally related to 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride exhibited promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis .
  • Neuroprotection : Research on dopamine receptor agonists indicates that similar piperidine compounds can protect dopaminergic neurons from degeneration in animal models. This highlights the potential of 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride in treating neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness of 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityNeuroprotective Effects
2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine HClModerateLow
2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine HClHighModerate
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine HCl High Promising

Q & A

Q. What are the recommended synthetic routes for 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Key Synthesis Steps :
    • Nucleophilic Substitution : React piperidine derivatives with 2-[(4-methylphenyl)sulfanyl]ethyl halides in polar aprotic solvents (e.g., DMF) under reflux (80–100°C) for 6–12 hours.
    • Acidification : Treat the product with HCl in ethanol to form the hydrochloride salt.
    • Purification : Use silica gel column chromatography with a gradient solvent system (e.g., chloroform:methanol:ammonia = 96:4:0.4) to isolate the compound .
  • Optimization Tips :
    • Increase yield by using excess alkylating agent (1.2–1.5 equivalents).
    • Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • 1H/13C NMR : Analyze the piperidine ring protons (δ 1.4–2.8 ppm) and methylphenylsulfanyl group (δ 2.3–2.5 ppm for CH3; δ 7.1–7.3 ppm for aromatic protons). Confirm quaternary carbons via DEPT-135 .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C14H20ClNS) and fragmentation patterns (e.g., loss of HCl or sulfanyl group) .
  • FT-IR : Identify the C-S stretch (600–700 cm⁻¹) and N-H vibrations from the piperidine-HCl moiety (2500–2700 cm⁻¹) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite). Avoid skin contact due to potential irritation from the hydrochloride salt .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity and reaction pathways of this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states for sulfanyl group reactions (e.g., oxidation to sulfoxides) .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solubility and reaction rates in methanol/water mixtures .
  • Data Integration : Combine computational predictions with experimental data (e.g., kinetic studies) to refine reaction mechanisms .

Q. What strategies are recommended for resolving contradictions in experimental data related to its biological activity?

Methodological Answer:

  • Comparative Analysis : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and compare results with structurally similar compounds (e.g., 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride) to identify substituent-specific effects .
  • Dose-Response Curves : Perform dose-dependent studies (0.1–100 µM) to distinguish between true activity and assay artifacts .
  • Meta-Analysis : Use systematic reviews to assess reproducibility across studies, accounting for variables like cell line specificity or solvent choice .

Q. How does the substitution pattern on the piperidine ring influence the compound’s physicochemical properties compared to analogs?

Methodological Answer:

  • Lipophilicity : The methylphenylsulfanyl group increases logP compared to sulfonyl analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride), enhancing membrane permeability .
  • Basicity : The piperidine nitrogen’s pKa (~8.5) is lower than unsubstituted piperidine (pKa ~11) due to electron-withdrawing effects of the sulfanyl group .
  • Crystallinity : Hydrochloride salts exhibit higher melting points (e.g., 219°C with decomposition) compared to free bases, improving stability for X-ray diffraction studies .

Q. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Countercurrent Chromatography (CCC) : Use a two-phase solvent system (e.g., hexane:ethyl acetate:methanol:water = 3:5:3:5) for high-purity isolation without silica gel adsorption .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol:diethyl ether) to maximize crystal yield and purity .
  • HPLC-MS : Employ reverse-phase C18 columns (acetonitrile:water + 0.1% TFA) for analytical-scale separation and impurity profiling .

Q. How can structural modifications to the sulfanyl-ethyl chain enhance target selectivity in receptor-binding studies?

Methodological Answer:

  • Chain Length Variation : Synthesize analogs with shorter (ethyl) or longer (butyl) chains to probe steric effects in receptor pockets .
  • Isosteric Replacement : Substitute sulfur with oxygen (sulfoxide) or selenium to modulate electronic properties and hydrogen-bonding capacity .
  • Fluorescent Tagging : Attach fluorophores (e.g., dansyl) to the ethyl chain for real-time binding studies via fluorescence polarization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride
Reactant of Route 2
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2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride

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